Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is a chemical compound with the molecular formula C7H7NO2S. It is characterized by the presence of an isothiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both nitrogen and sulfur atoms to form the isothiazole ring. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary widely depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include other isothiazole derivatives, such as:
- Ethanone, 1,1-(3,4-thiazole)diyl
- Ethanone, 1,1-(3,4-oxazole)diyl
- Ethanone, 1,1-(3,4-pyrazole)diyl
Uniqueness
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is unique due to the presence of both nitrogen and sulfur atoms in its isothiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
128979-17-9 |
---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-(3-acetyl-1,2-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H7NO2S/c1-4(9)6-3-11-8-7(6)5(2)10/h3H,1-2H3 |
InChI Key |
XIVXOULYPCGCAM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSN=C1C(=O)C |
Canonical SMILES |
CC(=O)C1=CSN=C1C(=O)C |
Synonyms |
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.